molecular formula C9H18N2O B8641814 Butyramide, 4-piperidino- CAS No. 4672-14-4

Butyramide, 4-piperidino-

Cat. No. B8641814
CAS RN: 4672-14-4
M. Wt: 170.25 g/mol
InChI Key: IXUJSVVQCPFGAV-UHFFFAOYSA-N
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Patent
US04990521

Procedure details

To a stirred and cooled (ice bath) solution of 4 parts of 2-(phenylmethoxy)benzoic acid in 90 parts of trichloromethane were added first 1.47 parts of N,N-diethylethanamine and then 1.6 parts of ethyl carbonochloridate at <5° C. After stirring for 1 hour in an ice bath, the thus obtained mixture was added dropwise to a cooled solution of 5.94 parts of trans-4-amino-3-hydroxy-N,N,γ-trimethyl-α,α-diphenyl-1-piperidinebutanamide in 90 parts of trichloromethane at a temperature below 5° C. Upon completion, stirring was continued overnight at room temperature. The organic layer was washed with water, a sodium carbonate solution in water and water, dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was C solidified in 2,2'-oxybispropane. The product was filtered off and dried in vacuo at 60° C. yielding 3.7 parts (40.7%) of trans-3-hydroxy-N,N,γ-trimethyl-α,α-diphenyl-4-[[2(piperidinebutanamide: mp 149.0° C. (compound 29).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trans-4-amino-3-hydroxy-N,N,γ-trimethyl-α,α-diphenyl-1-piperidinebutanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(COC2C=CC=CC=2C(O)=O)C=CC=CC=1.C(Cl)(=O)OCC.N[C@@H:25]1[CH2:30][CH2:29][N:28]([CH:31](C)[CH2:32][C:33](C2C=CC=CC=2)(C2C=CC=CC=2)[C:34]([N:36](C)C)=[O:35])[CH2:27][C@H:26]1O>ClC(Cl)Cl.C(N(CC)CC)C>[N:28]1([CH2:31][CH2:32][CH2:33][C:34]([NH2:36])=[O:35])[CH2:29][CH2:30][CH2:25][CH2:26][CH2:27]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(=O)Cl
Step Three
Name
trans-4-amino-3-hydroxy-N,N,γ-trimethyl-α,α-diphenyl-1-piperidinebutanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H]1[C@@H](CN(CC1)C(CC(C(=O)N(C)C)(C1=CC=CC=C1)C1=CC=CC=C1)C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at <5° C
STIRRING
Type
STIRRING
Details
After stirring for 1 hour in an ice bath
Duration
1 h
STIRRING
Type
STIRRING
Details
Upon completion, stirring
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sodium carbonate solution in water and water, dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel using
ADDITION
Type
ADDITION
Details
a mixture of trichloromethane and methanol (95:5 by volume) as eluent
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the eluent was evaporated
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCCC1)CCCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.